molecular formula C11H22O3 B8319371 3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

3-Ethyl-3-(5-hydroxypentyl)oxymethyloxetane

Cat. No. B8319371
M. Wt: 202.29 g/mol
InChI Key: XEUBDFWTYXHKJO-UHFFFAOYSA-N
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Patent
US08247583B2

Procedure details

1,5-Pentanediol (1,171 g (11.2 mol)), tetrabutylammonium bromide (24.1 g (75 mmol)) and 96% sodium hydroxide (90 g (2.2 mol)) were added to a glass flask having an inner volume of 2,000 ml equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser, and the mixture was warmed to 70° C. with stirring. Subsequently 3-ethyl-3-methanesulfonyloxymethyloxetane (324 g (1.5 mol)) having a purity of 90% (a value measured by 1H-NMR) was dropwise added while keeping the liquid temperature at 75-85° C. to perform the reaction at the same temperature for 3 hours. After the completion of the reaction, the reaction solution was washed with heptane (200 ml), and then water (583 ml) was added and a liquid separation was performed. Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer, and a liquid separation was performed. Subsequently toluene (500 ml) was added to a resultant aqueous layer to perform the extraction, an extract (a toluene layer) and an organic layer were mixed, and a resultant mixture was washed at water (300 ml). Subsequently a resultant aqueous layer and an aqueous layer separated earlier were mixed, and a resultant mixture was extracted with toluene (500 ml). After washing an extract (a toluene layer) with water (300 ml), the extract was mixed with the previously obtained organic layer, and a resultant mixture was concentrated under reduced pressure. A resultant concentrate (a bisoxetane ether compound generated in the amount of only 14% (an analysis value by a gas chromatography)) was distilled under reduced pressure (136-140° C., 533 Pa) to give, as a colorless liquid, 3-ethyl-3-(5-hydroxypentyl)oxymethyloxetane having a purity of 93% (an analysis value by a gas chromatography) (109 g) (an isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane: 33%).
Quantity
11.2 mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
catalyst
Reaction Step One
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[OH-].[Na+].[CH2:10]([C:12]1([CH2:16]OS(C)(=O)=O)[CH2:15][O:14][CH2:13]1)[CH3:11]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:10]([C:12]1([CH2:16][O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])[CH2:15][O:14][CH2:13]1)[CH3:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.2 mol
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Smiles
C(C)C1(COC1)COS(=O)(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at 75-85° C.
CUSTOM
Type
CUSTOM
Details
the reaction at the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with heptane (200 ml)
ADDITION
Type
ADDITION
Details
water (583 ml) was added
CUSTOM
Type
CUSTOM
Details
a liquid separation
ADDITION
Type
ADDITION
Details
Water (1,166 ml) and toluene (500 ml) were added to a resultant organic layer
CUSTOM
Type
CUSTOM
Details
a liquid separation
ADDITION
Type
ADDITION
Details
Subsequently toluene (500 ml) was added to a resultant aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the extraction
EXTRACTION
Type
EXTRACTION
Details
an extract (a toluene layer) and an organic layer
ADDITION
Type
ADDITION
Details
were mixed
WASH
Type
WASH
Details
a resultant mixture was washed at water (300 ml)
CUSTOM
Type
CUSTOM
Details
Subsequently a resultant aqueous layer and an aqueous layer separated earlier
ADDITION
Type
ADDITION
Details
were mixed
EXTRACTION
Type
EXTRACTION
Details
a resultant mixture was extracted with toluene (500 ml)
WASH
Type
WASH
Details
After washing
EXTRACTION
Type
EXTRACTION
Details
an extract (a toluene layer) with water (300 ml)
ADDITION
Type
ADDITION
Details
the extract was mixed with the previously obtained organic layer
CONCENTRATION
Type
CONCENTRATION
Details
a resultant mixture was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
A resultant concentrate (a bisoxetane ether compound
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (136-140° C., 533 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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